molecular formula C18H23NO4 B2583501 4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol CAS No. 312608-32-5

4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol

Cat. No.: B2583501
CAS No.: 312608-32-5
M. Wt: 317.385
InChI Key: RNZIQNGNLJSLHV-UHFFFAOYSA-N
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Description

4,8-Dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol is a complex organic compound with a unique structure that includes a furoquinoline core. This compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol typically involves multiple steps. One common method includes the reaction of 2-hydroxy-4,6-dimethoxyacetophenone with 4-methoxy-3-(3-methylbut-2-enyl)benzaldehyde in the presence of a base such as potassium hydroxide in ethanol . The mixture is stirred at room temperature for 48 hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly using continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions

4,8-Dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the furoquinoline core.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized furoquinolines.

Scientific Research Applications

4,8-Dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-Isopentenyloxy-γ-fagarine
  • 7-Prenyloxy-γ-Fagarine
  • 4-Hydroxy-2-quinolones

Uniqueness

4,8-Dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol is unique due to its specific substitution pattern and the presence of both methoxy and prenyl groups. This combination of functional groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4,8-dimethoxy-8-(3-methylbut-2-enyl)-6,7-dihydro-5H-furo[2,3-b]quinolin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-11(2)7-9-18(22-4)14(20)6-5-12-15(21-3)13-8-10-23-17(13)19-16(12)18/h7-8,10,14,20H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZIQNGNLJSLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(C(CCC2=C1N=C3C(=C2OC)C=CO3)O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol
Reactant of Route 2
Reactant of Route 2
4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol
Reactant of Route 3
4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol
Reactant of Route 4
4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol
Reactant of Route 5
Reactant of Route 5
4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol
Reactant of Route 6
4,8-dimethoxy-8-(3-methylbut-2-en-1-yl)-5H,6H,7H,8H-furo[2,3-b]quinolin-7-ol

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